molecular formula C23H27N3O4 B4894990 N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide

N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide

Cat. No. B4894990
M. Wt: 409.5 g/mol
InChI Key: YOWVXCQXPZPQKH-UHFFFAOYSA-N
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Description

N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide, also known as MIPT, is a chemical compound that belongs to the tryptophan family of amino acids. MIPT is a synthetic compound that has been developed for scientific research purposes. It is primarily used in the field of neuroscience for studying the mechanism of action of certain receptors in the brain.

Mechanism of Action

N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide acts as a partial agonist at the 5-HT2A receptor. It binds to the receptor and activates it to a certain extent, but not to the same extent as a full agonist. This partial activation results in a different downstream signaling pathway than that of a full agonist.
Biochemical and Physiological Effects:
N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can result in increased mood and alertness. N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide has also been shown to increase the activity of certain parts of the brain, such as the prefrontal cortex and the amygdala.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide in lab experiments is its high selectivity for the 5-HT2A receptor. This allows researchers to study the effects of drugs on this specific receptor without affecting other receptors in the brain. However, one limitation of using N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide is its partial agonist activity, which can result in different downstream effects than those of a full agonist.

Future Directions

There are several future directions for research involving N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide. One direction is to study the effects of N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide on other receptors in the brain, such as the 5-HT2C receptor. Another direction is to develop new compounds that target specific receptors in the brain, based on the structure of N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide. Additionally, N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide could be used in combination with other compounds to study the effects of drug interactions on the brain.

Synthesis Methods

N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of isobutyl chloroformate with 4-methoxyphenylalanine followed by the addition of tryptophanamide. The resulting product is then purified using various chromatography techniques.

Scientific Research Applications

N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide has been extensively used in scientific research for studying the mechanism of action of certain receptors in the brain. It is commonly used as a ligand for the 5-HT2A receptor, which is a subtype of serotonin receptor. N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide has also been used for studying the effects of certain drugs on the brain and for developing new drugs that target specific receptors.

properties

IUPAC Name

2-methylpropyl N-[3-(1H-indol-3-yl)-1-(4-methoxyanilino)-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-15(2)14-30-23(28)26-21(12-16-13-24-20-7-5-4-6-19(16)20)22(27)25-17-8-10-18(29-3)11-9-17/h4-11,13,15,21,24H,12,14H2,1-3H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWVXCQXPZPQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methylpropyl N-[3-(1H-indol-3-yl)-1-(4-methoxyanilino)-1-oxopropan-2-yl]carbamate

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